molecular formula C17H14F2N4O5 B5134537 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUORO-5-NITROBENZOYL)PIPERAZINE

1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUORO-5-NITROBENZOYL)PIPERAZINE

Cat. No.: B5134537
M. Wt: 392.31 g/mol
InChI Key: SIJLUJCQLNVFPO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine is a synthetic organic compound characterized by the presence of fluorine and nitro groups on a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Coupling Reaction: Formation of the piperazine ring and subsequent attachment of the fluorinated nitrobenzoyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Replacement of fluorine atoms with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

    Reduction: Formation of 1-(2-amino-4-nitrophenyl)-4-(2-amino-5-nitrobenzoyl)piperazine.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, which could lead to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity, potentially modulating biological pathways.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
  • 1-(2-Fluoro-4-nitrophenyl)-4-(2-bromo-5-nitrobenzoyl)piperazine

Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O5/c18-14-3-1-11(22(25)26)9-13(14)17(24)21-7-5-20(6-8-21)16-4-2-12(23(27)28)10-15(16)19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLUJCQLNVFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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